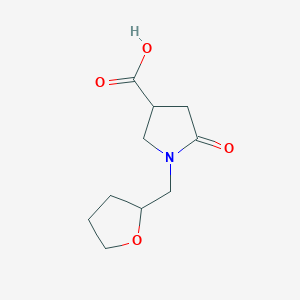

5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid

Description

5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid (CAS 1312764-25-2) is a pyrrolidinone derivative characterized by a tetrahydrofuran (THF) substituent at the N1 position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₅NO₄, with a molecular weight of 225.23 g/mol (purity ≥95%) .

Properties

IUPAC Name |

5-oxo-1-(oxolan-2-ylmethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c12-9-4-7(10(13)14)5-11(9)6-8-2-1-3-15-8/h7-8H,1-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNBZSAOCUXODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodologies

N-Alkylation of 5-Oxo-Pyrrolidine-3-Carboxylic Acid Derivatives

A primary route involves the alkylation of 5-oxo-pyrrolidine-3-carboxylic acid or its ester analogs with tetrahydrofuran-2-ylmethyl halides.

Starting Material Preparation

5-Oxo-pyrrolidine-3-carboxylic acid is synthesized via cyclization of glutamic acid derivatives or Dieckmann condensation of diethyl 3-aminoglutarate. For instance, heating diethyl 3-aminoglutarate under basic conditions induces cyclization to form the pyrrolidinone ring.

Alkylation Reaction

The nitrogen atom of 5-oxo-pyrrolidine-3-carboxylic acid is alkylated using (tetrahydrofuran-2-yl)methyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction proceeds in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) at 60–80°C for 12–24 hours. This step achieves N-functionalization while preserving the carboxylic acid group.

Example Procedure :

- Dissolve 5-oxo-pyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF.

- Add K₂CO₃ (2.5 equiv) and (tetrahydrofuran-2-yl)methyl bromide (1.2 equiv).

- Heat at 70°C for 18 hours under nitrogen.

- Quench with water, extract with ethyl acetate, and concentrate.

Yields typically range from 65–85%, with purity >95% after recrystallization.

Enantioselective Hydrogenation for Stereochemical Control

For stereoselective synthesis, enantioselective hydrogenation of prochiral enamide intermediates is employed. A patent by Hoffmann-La Roche describes the use of chiral ruthenium catalysts to achieve >99% enantiomeric excess (ee) in pyrrolidine-3-carboxylic acid derivatives.

Key Steps :

Ester Hydrolysis Approach

Methyl or ethyl esters of the target compound are synthesized first, followed by hydrolysis to the carboxylic acid. This method avoids side reactions during alkylation.

Procedure :

Reaction Optimization and Conditions

Solvent and Base Selection

Temperature and Time

Purification and Characterization

Purification Techniques

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| N-Alkylation | 85 | 95 | Scalable, minimal steps |

| Enantioselective H₂ | 78 | 99.9 | High stereochemical control |

| Ester Hydrolysis | 90 | 97 | Avoids direct carboxylic acid handling |

Applications and Derivatives

The compound serves as a precursor to neuroactive agents and enzyme inhibitors. Its THF moiety enhances blood-brain barrier permeability, making it valuable in CNS drug discovery.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Ester and amide derivatives.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in catalytic reactions due to its unique structure.

Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

Therapeutic Agents:

Industry

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulation of biochemical pathways, such as metabolic or signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent effects:

Key Observations :

- Electronic Effects : The THF group in the target compound introduces an oxygen atom, which may improve polarity and aqueous solubility compared to hydrophobic substituents like phenyl or tolyl groups.

- Chirality : Analogs with asymmetric carbons (e.g., 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid) form racemic mixtures in crystalline states, necessitating enantiomeric resolution for targeted applications .

Biological Activity

5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid, also known as ST072517, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, as well as its overall pharmacological profile.

- Molecular Formula : C10H15NO4

- Molecular Weight : 213.23 g/mol

- CAS Number : 842972-22-9

This compound features a pyrrolidine core substituted with a tetrahydrofuran moiety, contributing to its unique biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. In vitro assays demonstrated that these compounds exhibit selective cytotoxicity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The following table summarizes the findings regarding the anticancer activity of selected derivatives:

| Compound ID | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 15 | Structure | 66 | Potent against A549 |

| 21 | Structure | 45 | Highly selective for cancer cells |

| 20 | Structure | 70 | Moderate activity |

The structure-activity relationship (SAR) indicates that compounds containing free amino groups tend to exhibit greater potency against cancer cells while maintaining lower toxicity towards non-cancerous cells. For instance, compound 15 demonstrated a significant reduction in A549 cell viability, suggesting that specific structural features are crucial for enhancing anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of 5-oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid have also been investigated. It has shown promising results against multidrug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The following table outlines the antimicrobial activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant bacterial strains .

Case Study 1: Anticancer Efficacy

A study conducted on various derivatives of the compound revealed that those with specific substitutions exhibited enhanced cytotoxicity towards A549 cells while sparing normal human small airway epithelial cells. This selectivity is crucial for reducing side effects in potential therapeutic applications .

Case Study 2: Antimicrobial Resistance

In another investigation focusing on antimicrobial resistance, the compound was tested against clinically relevant pathogens. The results indicated that certain derivatives showed significant activity against resistant strains, highlighting their potential as new antibiotics in an era of increasing resistance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid?

- Answer : A multi-step approach is typically used:

Core Pyrrolidine Formation : Cyclization of γ-lactam precursors via intramolecular amidation under acidic or basic conditions .

Side-Chain Introduction : Alkylation at the pyrrolidine nitrogen using tetrahydrofuran-2-ylmethyl halides (e.g., bromides) in polar aprotic solvents like DMF, with bases such as K₂CO₃ to deprotonate the amide .

Carboxylic Acid Activation/Deprotection : Hydrolysis of ester intermediates (e.g., ethyl esters) using aqueous NaOH or HCl to yield the free carboxylic acid .

Key considerations: Reaction temperature (60–80°C) and stoichiometric control of alkylating agents to minimize byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tetrahydrofuran-2-ylmethyl integration and pyrrolidine ring protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detection of carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .

- HPLC : Reverse-phase chromatography to assess purity (>95%) and identify impurities from alkylation steps .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, given the stereogenic centers in the pyrrolidine ring?

- Answer :

- Chiral Catalysts : Use of asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to control stereochemistry during pyrrolidine ring formation .

- Chiral Resolution : Diastereomeric salt formation with chiral bases (e.g., cinchonidine) followed by recrystallization .

- Stereoselective Alkylation : Employ chiral auxiliaries or enantiopure tetrahydrofuran-2-ylmethyl precursors to direct alkylation .

Validation: Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What strategies address contradictory bioactivity data in structural analogs (e.g., anti-inflammatory vs. inactive analogs)?

- Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., tetrahydrofuran vs. thienylmethyl) to isolate pharmacophores. For example, replacing the tetrahydrofuran group with bulkier moieties may reduce steric hindrance at target sites .

- Targeted Assays : Use isoform-specific enzyme assays (e.g., COX-2 for anti-inflammatory activity) to resolve conflicting data from broad-spectrum screens .

- Computational Modeling : Docking studies to predict binding affinity to biological targets (e.g., prostaglandin synthases) and rationalize discrepancies .

Q. How do reaction conditions (solvent, pH) influence the stability of the tetrahydrofuran-2-ylmethyl group during synthesis?

- Answer :

- Solvent Choice : Avoid protic solvents (e.g., MeOH) that may hydrolyze the tetrahydrofuran ring; prefer aprotic solvents like THF or DCM .

- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during alkylation to prevent acid-catalyzed ring-opening of the tetrahydrofuran moiety .

- Temperature Optimization : Limit heating to ≤80°C to avoid thermal degradation of the furan ring .

Methodological Challenges and Solutions

Q. What are common pitfalls in isolating the carboxylic acid form, and how are they mitigated?

- Answer :

- Issue : Poor aqueous solubility of the free acid.

- Solution :

Ion-Exchange Chromatography : Use Amberlite IRA-400 resin to selectively bind the carboxylate anion .

Lyophilization : Freeze-drying from tert-butanol/water mixtures to obtain crystalline solids .

- Validation : Check for residual solvents via GC-MS and quantify acid content via titration .

Q. Which computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Answer :

- DFT Calculations : Gaussian or ORCA software to model transition states and activation energies for substitutions at the pyrrolidine nitrogen .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.